molecular formula C21H20N6OS B2866265 N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-19-2

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2866265
CAS No.: 863459-19-2
M. Wt: 404.49
InChI Key: BTMQAOJQOLGZTO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a p-tolyl (4-methylphenyl) group at position 3 of the triazolo core and a thioacetamide side chain at position 5. The compound’s structure combines aromatic bulk (via p-tolyl and dimethylphenyl groups) with a sulfur-linked acetamide moiety, which may enhance target binding and metabolic stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQAOJQOLGZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H22N6O3
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 1251614-94-4

The compound features a triazole-pyrimidine core connected to a thioacetamide moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound's structure suggests it may inhibit key signaling pathways involved in cancer progression. For example, derivatives of similar compounds have shown inhibition of EGFR and Src kinases, which are crucial in many cancers .
    • In vitro studies indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .
  • Case Studies :
    • A study reported that a related compound exhibited an IC50 of 1.18 µM against HEPG2 (liver cancer) cells, outperforming traditional drugs like staurosporine .
    • Another derivative demonstrated significant potency against multiple cancer cell lines (MCF7, SW1116) with IC50 values ranging from 0.24 µM to 0.96 µM for different targets .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antibacterial properties.

  • Activity Against Pathogens :
    • Research indicates that compounds containing the thioamide group have shown promising antibacterial activity against various pathogenic bacteria .
    • A specific derivative was noted for its effective inhibition against Gram-positive and Gram-negative bacteria when tested alongside standard antibiotics like chloramphenicol .

Data Tables

Biological ActivityCell Line/PathogenIC50 (µM)Reference
AnticancerHEPG21.18
AnticancerMCF70.24
AntibacterialVarious PathogensN/A

Comparison with Similar Compounds

Position 3 Substitutions

  • Chlorobenzyl (): The 4-chlorobenzyl group in N-(2-((3-(4-chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide introduces electron-withdrawing effects, which may reduce metabolic stability but increase electrophilicity for target binding .

Position 7 Modifications

  • Thioacetamide (Target Compound) : The thioether-linked acetamide group may enhance hydrogen-bonding capacity and conformational flexibility compared to simpler thioalkyl chains (e.g., propylthio in ) .
  • Benzo[d]Oxazole () : The 2-((3-(4-substituted benzyl)triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole in introduces a fused heterocycle, which could improve π-π stacking interactions but reduce synthetic yield (11%) due to complexity .

Physicochemical Properties

Compound Substituents (Position 3) Position 7 Group Melting Point (°C) Yield (%) Key Spectral Data (1H NMR δ, ppm)
Target Compound p-Tolyl Thioacetamide Not reported Not reported Not available
N-(Chlorobenzyl Derivative) 4-Chlorobenzyl Propylthio + Acetamide 140–141 88 7.41–7.27 (m, aromatic), 3.76–3.62 (m, CH2)
7d () Benzyl Acrylamide Not reported Not reported Not provided
Benzo[d]Oxazole 4-Substituted Benzyl Thio-benzo[d]oxazole Liquid 11 7.35–7.42 (m, aromatic), 8.74 (s, pyrimidine)

Key Observations :

  • The target compound’s p-tolyl and thioacetamide groups likely increase lipophilicity (clogP >3) compared to chlorobenzyl or propylthio derivatives, impacting absorption and distribution .
  • Melting points for triazolo[4,5-d]pyrimidines correlate with crystallinity; the target compound’s bulky substituents may reduce melting points relative to simpler analogs (e.g., 140°C in ) .

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